Cardiovascular Safety: Heart Rate Neutrality vs. Phenylephrine and Naphazoline in Anesthetized Canine Model
In a head-to-head in vivo comparison in anesthetized dogs, Guanidine, (8-hydroxy-5-quinolinyl)- hydrochloride (designated Compound N) was evaluated alongside three standard-of-care vasoconstrictors—naphazoline, phenylephrine, and phenylpropanolamine—for heart rate changes following intravenous administration at three dose levels (0.01, 0.1, and 1.0 mg/kg i.v.) [1]. The target compound produced no change in heart rate (rating scale: '–' = decrease, '0' = no change, '+' = increase) at any dose tested, yielding a rating of '– – –' across the entire dose range. In direct contrast, phenylephrine produced heart rate increases at 0.1 and 1.0 mg/kg ('– + +'), naphazoline produced a heart rate increase at 1.0 mg/kg ('– – +'), and phenylpropanolamine produced no change at 0.01 mg/kg, a mixed response at 0.1 mg/kg, and a decrease at 1.0 mg/kg ('0 +– –') [1]. This demonstrates a cardiac-rate-neutral vasoconstrictor profile that is not shared by any of the three reference commercial vasoconstrictors tested.
| Evidence Dimension | Heart rate change in anesthetized dogs (rating scale: – decrease, 0 no change, + increase) at i.v. doses of 0.01, 0.1, 1.0 mg/kg |
|---|---|
| Target Compound Data | Compound N (5'-(8'-hydroxyquinolyl)guanidine hydrochloride): – – – (no change at any dose) |
| Comparator Or Baseline | Phenylephrine: – + +; Naphazoline: – – +; Phenylpropanolamine: 0 +– – |
| Quantified Difference | Target compound: 0/3 doses produced heart rate increase. Phenylephrine: 2/3 doses produced heart rate increase. Naphazoline: 1/3 doses produced heart rate increase. |
| Conditions | Anesthetized dog model; heart rate determined from limb electrocardiogram; blood pressure monitored via indwelling arterial catheter; carotid arterial blood flow monitored with electromagnetic flow probe [1]. |
Why This Matters
For procurement in cardiovascular pharmacology research, this heart-rate-neutral vasoconstrictor profile is a critical selection criterion that cannot be achieved by substituting generic vasoconstrictors such as phenylephrine or naphazoline, which carry intrinsic tachycardic liability.
- [1] Armour Pharmaceutical Company. (1976). 5'-(8'-Hydroxyquinolyl)guanidine compounds. United States Patent US3947455, Table I (Heart Rate Changes in Anesthetized Dogs). View Source
